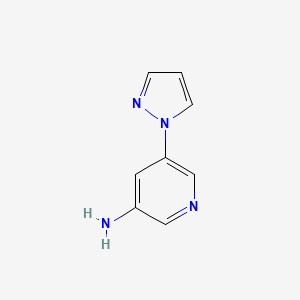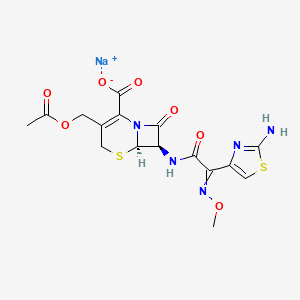
1,1-dibromo-2-methyl-propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,2-Dibromo-2-methylpropane can be synthesized through the bromination of isobutene. The reaction typically involves the addition of bromine (Br2) to isobutene (C4H8) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The bromine adds across the double bond of isobutene, resulting in the formation of 1,2-Dibromo-2-methylpropane.
Analyse Chemischer Reaktionen
1,2-Dibromo-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, 1,2-Dibromo-2-methylpropane can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of isobutene.
Reduction Reactions: It can be reduced to form hydrocarbons. For instance, catalytic hydrogenation can convert 1,2-Dibromo-2-methylpropane to isobutane.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-2-methylpropane has been used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds. Its reactivity makes it useful in the preparation of complex molecules.
Material Science: It is used in the development of new materials, particularly in the synthesis of polymers and resins.
Biological Studies: It has been used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophiles in biological systems.
Industrial Applications: It is used in the production of flame retardants and other brominated compounds.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-2-methylpropane involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows it to participate in various chemical reactions, including substitution and elimination reactions. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-2-methylpropane can be compared with other brominated organic compounds such as:
1,2-Dibromoethane: Similar to 1,2-Dibromo-2-methylpropane, it undergoes nucleophilic substitution and elimination reactions. 1,2-Dibromoethane is more commonly used as a fumigant and in leaded gasoline.
1,2-Dibromopropane: This compound also undergoes similar chemical reactions but has different physical properties and applications. It is used in organic synthesis and as a solvent.
1,2-Dibromo-2-methylpropane is unique due to its specific structure and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H8Br2 |
|---|---|
Molekulargewicht |
215.91 g/mol |
IUPAC-Name |
1,1-dibromo-2-methylpropane |
InChI |
InChI=1S/C4H8Br2/c1-3(2)4(5)6/h3-4H,1-2H3 |
InChI-Schlüssel |
FGOANQWFWXSPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B8730855.png)










